molecular formula C6H5FIN B125011 2-Fluoro-3-iodo-5-methylpyridine CAS No. 153034-78-7

2-Fluoro-3-iodo-5-methylpyridine

Cat. No. B125011
M. Wt: 237.01 g/mol
InChI Key: ANOOZLFFCNANTR-UHFFFAOYSA-N
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Patent
US08859768B2

Procedure details

A solution of 2M LDA in THF (371 mL, 742 mmol) was added to THF (1400 mL) at −78° C. under an atmosphere of nitrogen. To this stirred, cooled solution was added 2-fluoro-5-methylpyridine (75.0 g, 67.6 mmol) in THF (280 mL) dropwise. The reaction mixture was allowed to stir at −78° C. for 2 h and then a solution of iodine (171.5 g, 67.6 mmol) in THF (560 mL) was added dropwise. The reaction mixture was allowed to stir at −78 for 2 h and then diluted with water (875 mL). The mixture was allowed to warm to rt and was then extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 2-fluoro-3-iodo-5-methylpyridine (80 g, 50%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
171.5 g
Type
reactant
Reaction Step Three
Name
Quantity
560 mL
Type
solvent
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][N:11]=1.[I:17]I>C1COCC1.O>[F:9][C:10]1[C:15]([I:17])=[CH:14][C:13]([CH3:16])=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
1400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
371 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Name
Quantity
280 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
171.5 g
Type
reactant
Smiles
II
Name
Quantity
560 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
875 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To this stirred, cooled solution
STIRRING
Type
STIRRING
Details
to stir at −78 for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=NC=C(C=C1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 499.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.